molecular formula C16H18N4O4 B2626874 2-((1-(2-(2-Oxooxazolidin-3-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034580-43-1

2-((1-(2-(2-Oxooxazolidin-3-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2626874
CAS No.: 2034580-43-1
M. Wt: 330.344
InChI Key: HDDAQECFUOFZSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

  • Synthesis of Novel Derivatives : This compound has been used in the synthesis of novel pyrazole and thiazole derivatives, demonstrating its utility in constructing complex chemical structures. These derivatives have potential applications in various therapeutic areas (Khalil et al., 2017).

  • Anti-arrhythmic Activity : Piperidine-based derivatives, which can be synthesized using this compound, have shown significant anti-arrhythmic activity. This highlights its potential in developing new medications for heart rhythm disorders (Abdel‐Aziz et al., 2009).

  • Antibacterial Properties : N-substituted derivatives of similar compounds have exhibited moderate to significant antibacterial activity, suggesting its use in the development of new antibacterial agents (Khalid et al., 2016).

  • Inhibition of Lipid Peroxidation : Some derivatives synthesized from related compounds have shown the ability to inhibit lipid peroxidation, indicating their potential as antioxidants in therapeutic applications (Balalas et al., 2015).

  • Synthesis of Aldose Reductase Inhibitors : Derivatives containing the piperidinyl moiety, which can be derived from this compound, have been explored as inhibitors against aldose reductase, an enzyme implicated in diabetic complications (Areal et al., 2012).

  • Intramolecular Cycloadditions : The compound has been utilized in intramolecular 1,3-dipolar cycloadditions, a process important in the synthesis of various heterocyclic compounds, highlighting its versatility in organic synthesis (Würdemann & Christoffers, 2013).

  • Development of Oxazolidinone Antibacterials : Novel piperazinylaryloxazolidinones, which can be synthesized using related compounds, have demonstrated superior antibacterial activities, including against resistant strains (Srivastava et al., 2008).

Properties

IUPAC Name

2-[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c17-9-12-3-4-18-14(8-12)24-13-2-1-5-19(10-13)15(21)11-20-6-7-23-16(20)22/h3-4,8,13H,1-2,5-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDAQECFUOFZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2CCOC2=O)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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